![molecular formula C13H10N2OS3 B5313611 2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5313611.png)
2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone
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Overview
Description
The compound “2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone” is a complex organic molecule. It belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring . Thienopyrimidines and their derivatives have been reported to possess diverse biological activities .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, such as the compound , has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving thienopyrimidines are diverse and depend on the specific substituents present in the molecule . The introduction of a thiol group may be considered a less known direction of chemical modification . It provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Scientific Research Applications
- Thienopyrimidine derivatives, including this compound, have been synthesized and evaluated for their anticancer potential .
- Notably, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibited remarkable cytotoxic activity against various cancer cell lines, with the melanoma cell line MDA-MB-435 being particularly sensitive .
- The newly designed thiophene and thieno[2,3-d]pyrimidine derivatives, including our compound of interest, were investigated for their anticancer activity against kinase enzymes .
- Research suggests that this compound may activate autophagic and apoptotic cell death pathways in cancer cells .
- Thienopyrimidines, structurally akin to biogenic purines, have the potential to act as nucleic acid antimetabolites .
Anticancer Activity
Kinase Enzyme Inhibition
Autophagy and Apoptosis Modulation
Nucleic Acid Antimetabolites
Synthetic Methods and Derivatives
Future Directions
The future directions for research on “2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone” and related compounds could include further exploration of their synthesis, characterization, and potential biological activities. The development of new effective methods for their synthesis is also a potential area of future research .
properties
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS3/c1-8-5-9-12(14-7-15-13(9)19-8)18-6-10(16)11-3-2-4-17-11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZICTLTLQHZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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